molecular formula C8H7FN2S B3240196 4-Fluoro-7-(methylthio)-1H-indazole CAS No. 1428234-83-6

4-Fluoro-7-(methylthio)-1H-indazole

Cat. No.: B3240196
CAS No.: 1428234-83-6
M. Wt: 182.22 g/mol
InChI Key: AAMOEXXDBJRURY-UHFFFAOYSA-N
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Description

Compounds like “4-Fluoro-7-(methylthio)-1H-indazole” belong to a class of organic compounds known as indazoles . Indazoles are aromatic compounds that contain a benzene and pyrazole ring fused together . The presence of the fluoro and methylthio substituents at the 4 and 7 positions, respectively, likely imparts unique chemical properties to this compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions that include nucleophilic substitution, reduction, and cyclization . The exact method would depend on the starting materials and the specific structure of the final product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . X-ray crystallography can provide detailed information about the arrangement of atoms within a crystal .


Chemical Reactions Analysis

The reactivity of a compound like “this compound” would depend on its functional groups. For instance, the fluoro group might make the compound more electrophilic, while the methylthio group could potentially participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. These might include its melting point, boiling point, solubility, and stability . Experimental determination of these properties often involves techniques such as differential scanning calorimetry (DSC) for melting point, and high-performance liquid chromatography (HPLC) for stability .

Scientific Research Applications

  • Pharmacological Properties in Hypotensive Agents : Fluorinated analogues of marsanidine, including compounds with a fluorinated indazole ring, show varied pharmacological properties. Specifically, the introduction of fluorine into the indazole ring of certain hypotensive agents modifies their binding affinity and selectivity, indicating a potential role in the development of new cardiovascular drugs (Wasilewska et al., 2014).

  • Building Blocks in Medicinal Chemistry : Fluorinated pyrazoles, closely related to indazoles, are important as building blocks in medicinal chemistry due to their potential for further functionalization. This highlights the significance of fluorinated compounds, including fluorinated indazoles, in drug development (Surmont et al., 2011).

  • Antimicrobial Enzyme Inhibition : Indazole derivatives, including those with a fluorine substitution, have been studied for their inhibitory effects on lactoperoxidase (LPO), an enzyme with antimicrobial properties. This research indicates a potential application in understanding and potentially modulating the LPO-related antimicrobial defense system (Köksal & Alım, 2018).

  • Influence on Supramolecular Structure : The replacement of a hydrogen atom with a fluorine atom in NH-indazoles, such as 4-fluoro-1H-indazole, significantly affects their supramolecular structure. This can have implications for the design and synthesis of new materials and molecules (Teichert et al., 2007).

  • Antitumor Activity : Specific fluorinated indazole derivatives have shown potential in inhibiting the proliferation of certain cancer cell lines, suggesting their use in cancer research and potential therapeutic applications (Hao et al., 2017).

  • Potential as PET Imaging Agents : Fluorinated arylbenzothiazoles, which can be synthesized from compounds like 4-fluoro-1H-indazole, serve as potential probes for positron emission tomography (PET) imaging in cancer diagnostics (Wang et al., 2006).

  • Antioxidant Properties : Some indazole derivatives, including those with a fluorine substitution, exhibit antioxidant activity. This indicates their potential use in the development of antioxidant therapies (Polo et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For instance, some indazole derivatives are known to interact with enzymes or receptors in the body . The exact mechanism of action would require further experimental investigation .

Future Directions

The future research directions for a compound like “4-Fluoro-7-(methylthio)-1H-indazole” could involve exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action . This could lead to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

4-fluoro-7-methylsulfanyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMOEXXDBJRURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(=C(C=C1)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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